molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2

5,6-dichloro-1H-benzo[d]imidazol-2-amine

Cat. No.: B048737
CAS No.: 18672-03-2
M. Wt: 202.04 g/mol
InChI Key: HAADRTMPUSJNOI-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-o-phenylenediamine with formic acid or formamide . The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzimidazoles.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
5,6-Dichloro-1H-benzo[d]imidazol-2-amine has been investigated for its potential anticancer properties. Studies have demonstrated that compounds in the benzimidazole class can inhibit cancer cell proliferation by interfering with various cellular pathways. For instance, the compound has shown promise as a selective inhibitor of certain kinases involved in tumor growth and metastasis.

1.2 Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes
The compound is noted for its role as a small molecule inhibitor of PHD enzymes. PHD inhibitors can stabilize hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. This stabilization has therapeutic implications for conditions such as anemia, ischemic diseases, and cancer by promoting angiogenesis and improving oxygen delivery to tissues .

Biochemical Research

2.1 Role in Hypoxia Response
Research indicates that this compound can modulate the hypoxia signaling pathway by inhibiting PHD activity. This modulation can enhance the body's natural response to hypoxia, making it a candidate for treatments aimed at improving wound healing and tissue regeneration, particularly in diabetic patients .

2.2 Immune Response Enhancement
Inhibition of PHD enzymes by this compound may also enhance the innate immune response. Elevated HIF levels can increase the bactericidal activity of phagocytes, which could be beneficial in treating infections, especially those related to burns or chronic wounds .

Material Science

3.1 Synthesis of Novel Materials
this compound serves as a versatile building block in organic synthesis. Its derivatives are used to create novel materials with specific electronic and optical properties, which are useful in developing sensors and other electronic devices.

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives in inhibiting the growth of specific cancer cell lines. The results indicated significant reductions in cell viability at certain concentrations, suggesting potential for further development into anticancer agents.

Case Study 2: Wound Healing

Another investigation focused on the compound's effects on wound healing processes in diabetic mice models. The study found that treatment with PHD inhibitors led to improved healing rates and enhanced revascularization at injury sites compared to controls, demonstrating its potential utility in clinical applications for diabetic ulcers.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityInhibits tumor growth through kinase inhibition
Biochemical ResearchHypoxia response modulationEnhances wound healing via PHD inhibition
Immune ResponseInfection treatmentIncreases phagocytic bactericidal activity
Material ScienceSynthesis of novel materialsUseful as a building block for electronic devices

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .

Biological Activity

5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₅Cl₂N₃
  • Molecular Weight : 189.04 g/mol
  • Structure : The compound features a benzimidazole core with two chlorine atoms at the 5 and 6 positions, and an amino group at the 2 position.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : This compound acts as an ATP-competitive inhibitor for various protein kinases, such as CK2. This inhibition can disrupt key cellular processes including cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Under specific conditions, such as light irradiation, the compound can generate ROS, leading to oxidative stress and subsequent cell death through apoptosis.
  • Interference with Microtubule Dynamics : Similar to other benzimidazole derivatives, it may interfere with microtubule assembly, affecting cell division and function.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its potential to inhibit pathogenic bacteria such as Pseudomonas aeruginosa, which is a significant concern in clinical settings due to its resistance to multiple antibiotics .

CompoundTarget OrganismIC50 (μM)
This compoundPseudomonas aeruginosa3.2

Anticancer Activity

The compound has also shown promise in cancer therapy. Its ability to induce apoptosis through ROS generation and target DNA and proteins makes it a candidate for further investigation in oncology. Studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
A549 (lung cancer)15.0
MDA-MB-231 (breast cancer)5.2

Study on Pseudomonas aeruginosa

In a study focused on quorum sensing in Pseudomonas aeruginosa, derivatives of benzimidazole including this compound were evaluated for their ability to inhibit virulence factors. The results indicated that these compounds could significantly reduce the production of virulence factors like pyocyanin at low concentrations, suggesting their potential as antibiotic adjuvants .

Cytotoxicity Assessment

A cytotoxicity assay was conducted using human alveolar basal epithelial cells (A549). The results showed that while the compound effectively induced cell death in cancer cells, it demonstrated lower toxicity in normal cells, highlighting its selective action against malignant cells.

Properties

IUPAC Name

5,6-dichloro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADRTMPUSJNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332776
Record name 2-Amino-5,6-dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-03-2
Record name 2-Amino-5,6-dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A modified procedure of the procedure described by Leonard, N. J., et al., J. Am. Chem. Soc. 69:2459 (1947), was followed. Cyanogen bromide (136.6 g, 1.3M, 260 mL of a 5M solution in CH3CN from) was added to a solution of MeOH (250 mL) in H2O (1500 mL). 4,5- Dichloro-1,2-phenylenediamine (available commercially from Aldrich Chemical Company) (222.4 g, 1.26M) was then added in five portions, as the initial reaction is exothermic. The reaction mixture was stirred without heating for 80 hr. then treated with activated charcoal (5 g). The 80 hr time period was for convenience alone, since the reaction is probably complete within 24 hr. After stirring for two hrs, the reaction mixture was filtered through Celite. The filter cake was washed with MeOH (250 mL) and H2O (750 mL) and the filter cake was discarded. The filtrate was diluted with H2O (1.5 L), adjusted to pH 10 with conc. NH4OH (1750 mL) and then allowed to stand overnight at 5° C. The precipitate (yellow leaflets) was collected by filtration, washed with H2O and then dried under reduced pressure at 50° C. for 60 hr. Crude yield: 265 g. This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4. MP: 264°-266° C. TLC: Rf =0.22 (CHCl3 -MeOH), 10:1; SiO2). See Homer, J. K. et al., J. Med. Chem. 11:946-949 (1968), lit. MP: 260°-262° C. As an alternative, the crude material is dissolved in absolute ethanol, treated with activated charcoal, and the solution diluted with an equal volume of H2O and stored at 5° C. for 18-24 hr.
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Synthesis routes and methods II

Procedure details

A modified procedure of the procedure described by Leonard, N. J., et al., J. Am. Chem. Sec. 69:2459 (1947), was followed. Cyanogen bromide (136.6 g, 1.3M, 260 mL of a 5M solution in CH3CN from) was added to a solution of MeOH (250 mL) in H2O (1500 mL). 4,5-Dichloro-1,2-phenylenediamine (available commercially from Aldrich Chemical Company) (222.4 g, 1.26M) was then added in five portions, as the initial reaction is exothermic. The reaction mixture was stirred without heating for 80 hr. then treated with activated charcoal (5 g). The 80 hr time period was for convenience alone, since the reaction is probably complete within 24 hr. After stirring for two hrs, the reaction mixture was filtered through Celite. The filter cake was washed with MeOH (250 mL) and H2O (750 mL) and the filter cake was discarded. The filtrate was diluted with H2O (1.5 L), adjusted to pH 10 with conc. NH4OH (1750 mL) and then allowed to stand overnight at 5° C. The precipitate (yellow leaflets) was collected by filtration, washed with H2O and then dried under reduced pressure at 50° C. for 60 hr. Crude yield: 265 g. This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4. MP: 264°-266° C. TLC: Rf =0.22 (CHCl3 --MeOH), 10:1; SiO2). See Horner, J. K. et al., J. Med. Chem. 11:946-949 (1968), lit. MP: 260°-262° C. As an alternative, the crude material is dissolved in absolute ethanol, treated with activated charcoal, and the solution diluted with an equal volume of H2O and stored at 5° C. for 18-24 hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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